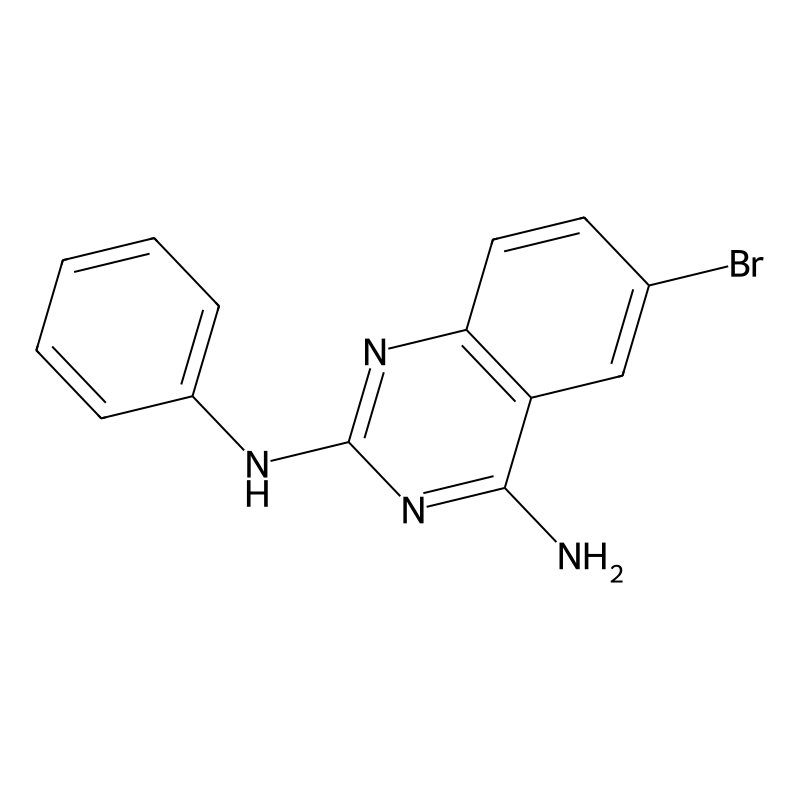

6-Bromo-N2-phenylquinazoline-2,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

ChemicalBook provides a reference for the synthesis of 6-bromo-quinazoline-2,4-diamine, which includes 6-bromo-N-phenylquinazoline-2,4-diamine as a potential derivative. This suggests that researchers might be interested in using this compound as a starting material for further modifications ().

Chemical Structure

The presence of a quinazoline ring structure and amine functional groups in 6-bromo-N-phenylquinazoline-2,4-diamine suggests researchers might be exploring its potential for various applications known for similar compounds. Quinazoline derivatives have been investigated for their antibacterial, antifungal, and anticancer properties . The bromine atom and the phenyl group might further influence these properties, but specific research on this compound is yet to be documented publicly.

6-Bromo-N2-phenylquinazoline-2,4-diamine is a chemical compound belonging to the quinazoline family, characterized by its unique structure that includes a bromine atom and a phenyl group attached to the quinazoline ring. Its molecular formula is , and it has garnered attention due to its potential applications in medicinal chemistry and biological research. The compound's structure features a quinazoline core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

- Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized quinazoline derivatives.

- Reduction: Reduction can be performed with agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the quinazoline structure.

- Substitution: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions- Oxidation Agents: Hydrogen peroxide, potassium permanganate.

- Reduction Agents: Sodium borohydride, lithium aluminum hydride.

- Substitution Reagents: Nucleophiles such as sodium methoxide.

Research indicates that 6-Bromo-N2-phenylquinazoline-2,4-diamine exhibits significant biological activity. It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell signaling pathways, particularly tyrosine kinases. Additionally, this compound shows promise in antimicrobial and anti-inflammatory studies. The presence of both bromine and phenyl substituents may enhance its biological efficacy compared to other quinazoline derivatives.

The synthesis of 6-Bromo-N2-phenylquinazoline-2,4-diamine typically involves the bromination of N2-phenylquinazoline-2,4-diamine. This reaction is conducted under controlled conditions to ensure selective bromination at the 6-position of the quinazoline ring. Although specific industrial production methods are not widely documented, large-scale bromination reactions using bromine or bromine-containing reagents are common practices.

6-Bromo-N2-phenylquinazoline-2,4-diamine has several applications in various fields:

- Chemistry: Serves as a building block for synthesizing more complex quinazoline derivatives.

- Biology: Investigated for its potential biological activities, including anticancer and antimicrobial effects.

- Medicine: Explored for drug development targeting specific enzymes and receptors.

- Industry: Utilized in developing new materials and chemical processes.

The mechanism of action for 6-Bromo-N2-phenylquinazoline-2,4-diamine involves interactions with specific molecular targets such as enzymes and receptors. Notably, it may inhibit the activity of certain tyrosine kinases involved in critical cellular processes. This inhibition can lead to various biological effects that are beneficial in therapeutic contexts .

Several compounds share structural similarities with 6-Bromo-N2-phenylquinazoline-2,4-diamine. Here are some notable examples:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2,4-Quinazolinediamine | Lacks bromine and phenyl substituents | Simpler structure without halogen or phenyl |

| 6-Bromoquinazoline | Similar bromination but lacks N2-phenyl group | Less complex; only one substitution |

| N2-Phenylquinazoline | Contains phenyl substitution but no bromine | Lacks halogen; differing reactivity |

Uniqueness

6-Bromo-N2-phenylquinazoline-2,4-diamine stands out due to the combination of both bromine and phenyl substituents. This unique structure contributes to its distinct chemical reactivity and potential biological properties compared to other similar compounds .